molecular formula C11H15BrClN B13271715 [(2-Bromo-4-chlorophenyl)methyl](butan-2-yl)amine

[(2-Bromo-4-chlorophenyl)methyl](butan-2-yl)amine

Cat. No.: B13271715
M. Wt: 276.60 g/mol
InChI Key: BNZQYARJSGBLPY-UHFFFAOYSA-N
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Description

(2-Bromo-4-chlorophenyl)methylamine is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a butan-2-yl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-chlorophenyl)methylamine typically involves the reaction of 2-bromo-4-chlorobenzyl chloride with butan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of (2-Bromo-4-chlorophenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-chlorophenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to remove the halogen substituents.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Dehalogenated amines.

    Substitution: Azides or thiols substituted products.

Scientific Research Applications

(2-Bromo-4-chlorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4-chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance binding affinity through halogen bonding, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-chlorophenyl)methylamine
  • (2-Bromo-4-chlorophenyl)methylamine
  • (2-Bromo-4-chlorophenyl)methylamine

Uniqueness

(2-Bromo-4-chlorophenyl)methylamine is unique due to the presence of the butan-2-yl group, which can impart different steric and electronic properties compared to its analogs. This can result in distinct reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H15BrClN

Molecular Weight

276.60 g/mol

IUPAC Name

N-[(2-bromo-4-chlorophenyl)methyl]butan-2-amine

InChI

InChI=1S/C11H15BrClN/c1-3-8(2)14-7-9-4-5-10(13)6-11(9)12/h4-6,8,14H,3,7H2,1-2H3

InChI Key

BNZQYARJSGBLPY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=C(C=C(C=C1)Cl)Br

Origin of Product

United States

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